2-Chloromethyl-3,3-dichloropropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloromethyl-3,3-dichloropropene is an organochlorine compound with the molecular formula C4H5Cl3. It is a colorless to yellow liquid with a chloroform-like odor. This compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloromethyl-3,3-dichloropropene can be synthesized from 1,2,3-trichloropropane. The process involves the dehydrochlorination of 1,2,3-trichloropropane using a strong base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the elimination of hydrogen chloride .
Industrial Production Methods
In industrial settings, the preparation of this compound is often conducted using a continuous automatic preparation method. This involves the continuous addition of 1,2,3-trichloropropane, a catalyst (such as triethylbenzylammonium chloride), and liquid caustic soda into a reaction mixer. The reaction is controlled to ensure high yield and product quality while minimizing production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloromethyl-3,3-dichloropropene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: It can be reduced to form less chlorinated compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium thiocyanate, which can replace chlorine atoms to form thiocyanate derivatives.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like zinc or sodium borohydride can be employed
Major Products Formed
Substitution: Formation of thiocyanate derivatives.
Oxidation: Formation of epoxides and other oxidized products.
Reduction: Formation of less chlorinated hydrocarbons
Wissenschaftliche Forschungsanwendungen
2-Chloromethyl-3,3-dichloropropene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloromethyl-3,3-dichloropropene involves its interaction with nucleophiles, leading to substitution reactions. The compound can also undergo oxidation and reduction reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloropropene: Used as a soil fumigant and has similar chemical properties.
2,3-Dichloropropene: Another chlorinated propene with similar reactivity.
3-Chloro-2-chloromethyl-1-propene: Shares structural similarities and undergoes similar chemical reactions
Uniqueness
2-Chloromethyl-3,3-dichloropropene is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
60845-51-4 |
---|---|
Molekularformel |
C4H5Cl3 |
Molekulargewicht |
159.44 g/mol |
IUPAC-Name |
3,3-dichloro-2-(chloromethyl)prop-1-ene |
InChI |
InChI=1S/C4H5Cl3/c1-3(2-5)4(6)7/h4H,1-2H2 |
InChI-Schlüssel |
BKSGSFFPKXGKBD-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CCl)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.